

Sulfo-Cy5 Carboxylic Acid: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Sulfo-Bis-(*N,N'*-carboxylic acid)-Cy5

Cat. No.: B15556569

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid, a versatile fluorescent dye with significant applications in biological research and drug development. This document details its chemical and physical properties, provides established experimental protocols for its use, and explores its application in studying critical signaling pathways.

Core Properties of Sulfo-Cy5 Carboxylic Acid

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye. Its key characteristics make it a valuable tool for labeling and detecting biomolecules. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for use in aqueous environments without the need for organic co-solvents. This property also helps to reduce the fluorescence quenching that can occur from dye-dye interactions.

The carboxylic acid group allows for covalent conjugation to primary amines on biomolecules like proteins, antibodies, and amine-modified oligonucleotides. This conjugation is typically achieved through a two-step reaction involving activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

It is important to note that the molecular weight of Sulfo-Cy5 carboxylic acid can vary depending on its salt form. The common forms include the inner salt, sodium salt, and potassium salt.

Quantitative Data Summary

The following tables summarize the key quantitative data for different forms of Sulfo-Cy5 carboxylic acid.

Property	Value	Reference(s)
Form	Inner Salt	
CAS Number	1121756-16-8	[1] [2]
Form	Sodium Salt	
CAS Number	2098639-31-5	[1] [2]
Molecular Formula	$C_{32}H_{37}N_2NaO_8S_2$	[3]
Molecular Weight	664.8 g/mol	[3]
Form	Potassium Salt	
CAS Number	1144107-82-3	[1] [2] [4] [5]
Molecular Formula	$C_{32}H_{37}KN_2O_8S_2$	[5]
Molecular Weight	680.87 g/mol	[1] [2] [4] [5]

Spectroscopic Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~646 nm	[3]
Emission Maximum (λ_{em})	~662 nm	[3]
Molar Extinction Coefficient (ϵ)	$\sim 271,000 \text{ cm}^{-1}\text{M}^{-1}$	[3]
Fluorescence Quantum Yield (Φ)	~0.2	[3]

Physicochemical Property	Value	Reference(s)
Solubility	Water, DMSO, DMF	[3]
Storage Conditions	-20°C, protected from light	[3]

Experimental Protocols

Detailed methodologies for the activation and conjugation of Sulfo-Cy5 carboxylic acid and its subsequent use in common laboratory applications are provided below.

Activation and Conjugation of Sulfo-Cy5 Carboxylic Acid to a Primary Amine (e.g., Antibody)

This protocol describes the two-step process of activating the carboxylic acid group of Sulfo-Cy5 and conjugating it to a primary amine on a protein, such as an antibody.

- Sulfo-Cy5 carboxylic acid
- Protein (e.g., antibody) to be labeled in a primary amine-free buffer (e.g., PBS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Desalting column (e.g., Sephadex G-25)
- Prepare the Protein: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-10 mg/mL.
- Prepare Activation Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer. A common starting concentration is 10 mg/mL for both.

- Activation of Sulfo-Cy5 Carboxylic Acid:
 - Add a 10-fold molar excess of EDC to the Sulfo-Cy5 carboxylic acid solution.
 - Immediately add a 5-fold molar excess of Sulfo-NHS to the solution.
 - Incubate the reaction for 15-30 minutes at room temperature.
- Conjugation to the Protein:
 - Add the activated Sulfo-Cy5 carboxylic acid mixture to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point.
 - Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
- Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
- Purification of the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with PBS. Collect the fractions containing the labeled protein.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Immunofluorescence Staining Protocol

This protocol outlines the use of a Sulfo-Cy5-conjugated antibody for immunofluorescence staining of adherent cells.

- Adherent cells grown on coverslips
- PBS (Phosphate-Buffered Saline)
- Fixation Solution: 4% paraformaldehyde (PFA) in PBS

- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 5% normal goat serum (or serum from the species of the secondary antibody) in PBS with 0.1% Triton X-100
- Sulfo-Cy5-conjugated primary or secondary antibody
- Antifade mounting medium
- DAPI (optional, for nuclear counterstaining)
- Cell Preparation:
 - Wash the cells grown on coverslips twice with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation (for indirect staining):
 - Dilute the primary antibody in Blocking Buffer to its optimal concentration.
 - Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS for 5 minutes each.

- Sulfo-Cy5-Conjugated Antibody Incubation:
 - Dilute the Sulfo-Cy5-conjugated antibody (primary for direct staining, or secondary for indirect staining) in Blocking Buffer.
 - Incubate the cells with the diluted antibody for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS for 5 minutes each.
- Counterstaining (Optional):
 - Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges of the coverslips with nail polish.
 - Visualize the fluorescence using a microscope equipped with appropriate filters for Cy5 and DAPI.

Flow Cytometry Staining Protocol

This protocol describes the staining of cells in suspension with a Sulfo-Cy5-conjugated antibody for flow cytometry analysis.

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Sulfo-Cy5-conjugated antibody
- Fc block (optional)
- Cell Preparation:

- Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional):
 - Incubate the cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.
- Staining:
 - Add the predetermined optimal concentration of the Sulfo-Cy5-conjugated antibody to 100 μL of the cell suspension (1×10^6 cells).
 - Incubate for 20-30 minutes on ice in the dark.
- Washing:
 - Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Discard the supernatant and repeat the wash step twice.
- Resuspension and Analysis:
 - Resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer.
 - Analyze the cells on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.

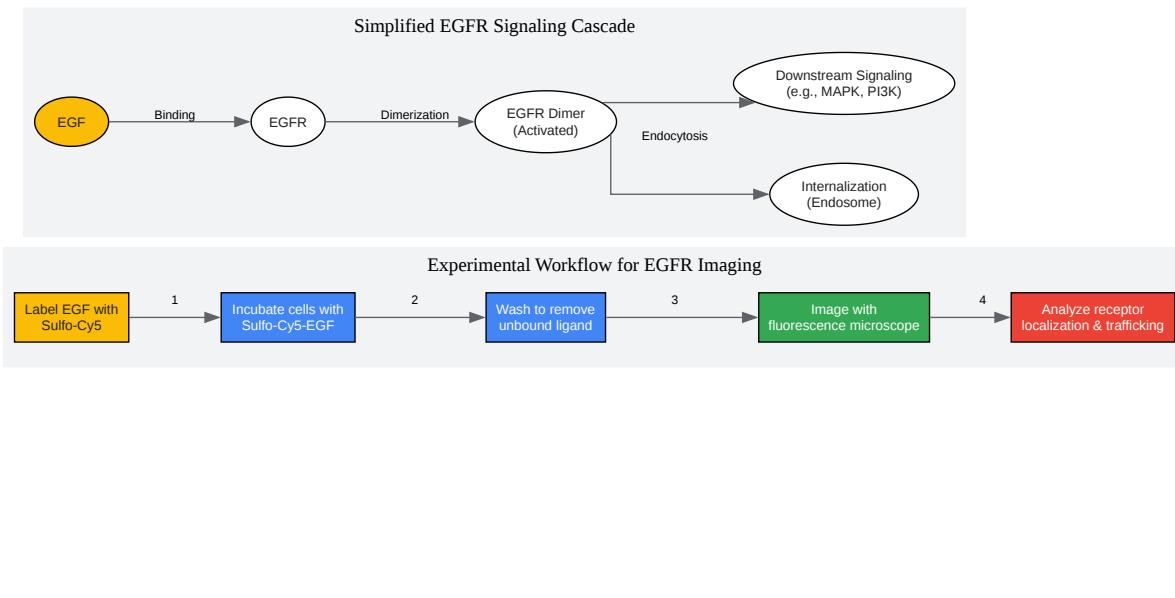
Visualization of Signaling Pathways

Sulfo-Cy5 and other fluorescent dyes are instrumental in visualizing and studying dynamic cellular processes, including signaling pathways. Below are examples of how these pathways can be conceptualized for fluorescence-based studies.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and proliferation. Fluorescently labeled ligands (like EGF) or antibodies targeting EGFR can be

used to track the receptor's localization, dimerization, and internalization.



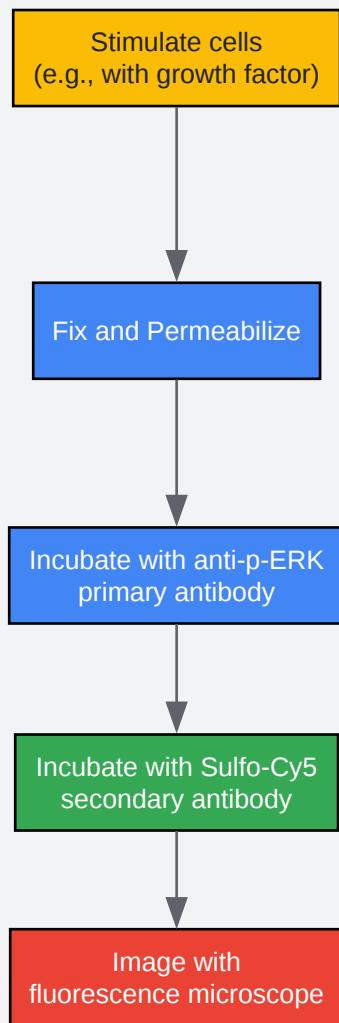
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Caption: Workflow and simplified pathway for visualizing EGFR signaling using a fluorescent ligand.

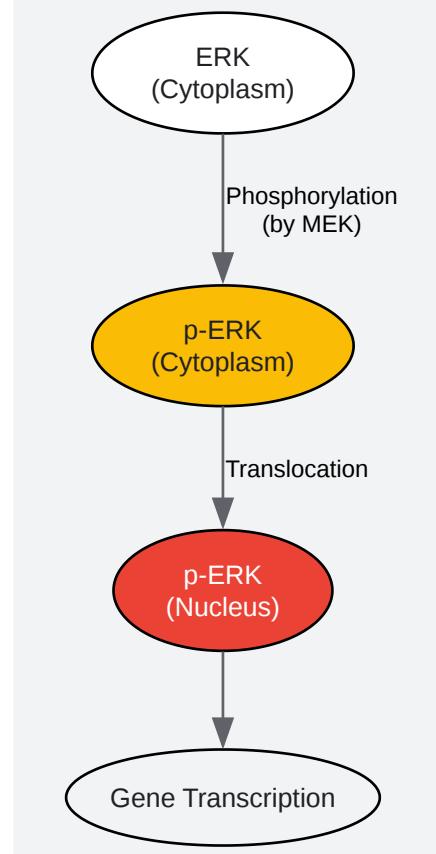
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that relays extracellular signals to the nucleus to regulate gene expression. Immunofluorescence can be used to visualize the activation and translocation of key proteins in this pathway, such as ERK.

Immunofluorescence Workflow for p-ERK



MAPK/ERK Translocation

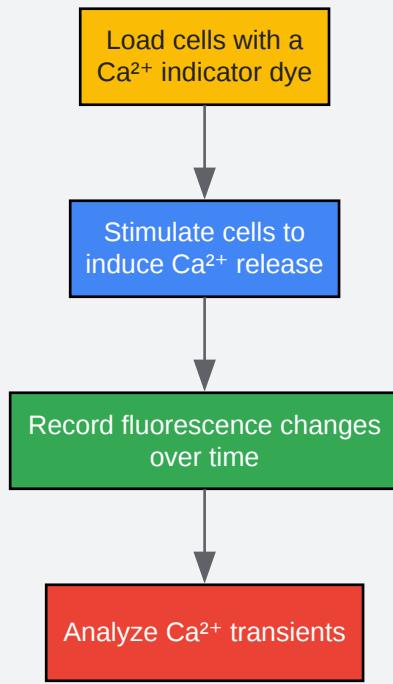
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Caption: Immunofluorescence workflow to visualize the activation and nuclear translocation of ERK.

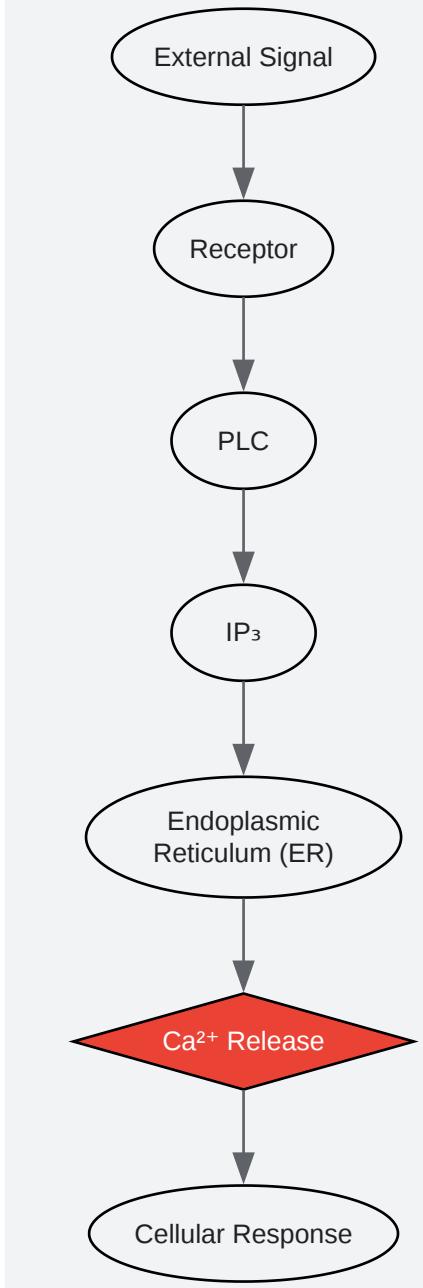
Calcium Signaling

Calcium ions (Ca^{2+}) are ubiquitous second messengers involved in numerous cellular processes. Fluorescent calcium indicators, while not directly involving Sulfo-Cy5 carboxylic acid for their synthesis, represent a key application of fluorescence in signaling pathway analysis.

Workflow for Calcium Imaging



Intracellular Calcium Release

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Caption: General workflow and pathway for visualizing intracellular calcium signaling.

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